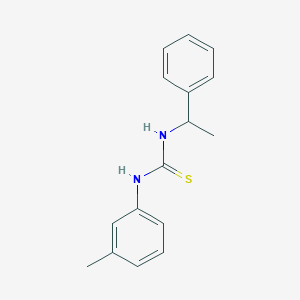

1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenyl)-3-(1-phenylethyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c1-12-7-6-10-15(11-12)18-16(19)17-13(2)14-8-4-3-5-9-14/h3-11,13H,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLGWLOUPGCKSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10606911 | |

| Record name | N-(3-Methylphenyl)-N'-(1-phenylethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62466-34-6 | |

| Record name | N-(3-Methylphenyl)-N'-(1-phenylethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives is a well-established area of organic chemistry, with several reliable methods available for the formation of the characteristic N-C(S)-N linkage.

Nucleophilic Addition of Amines to Isothiocyanates

The most prevalent and straightforward method for synthesizing unsymmetrically disubstituted thioureas, such as 1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea, is the nucleophilic addition of an amine to an isothiocyanate. nih.govmdpi.com This reaction is typically high-yielding and proceeds under mild conditions. mdpi.com The general mechanism involves the attack of the lone pair of electrons on the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group.

For the specific synthesis of this compound, this would involve the reaction of 3-methylaniline with 1-phenylethyl isothiocyanate, or alternatively, 1-phenylethylamine (B125046) with 3-methylphenyl isothiocyanate. The choice of reactants depends on the commercial availability and reactivity of the starting materials.

A variety of solvents can be employed for this transformation, with acetone (B3395972) being a common choice. nih.govnih.govmdpi.com The reaction is often carried out at room temperature or with gentle heating. mdpi.com

| Reactant 1 | Reactant 2 | Product |

| 3-Methylaniline | 1-Phenylethyl isothiocyanate | This compound |

| 1-Phenylethylamine | 3-Methylphenyl isothiocyanate | This compound |

Alternative Synthetic Approaches (e.g., utilizing Carbon Disulfide)

Another variation of this approach involves the in-situ generation of the isothiocyanate from the dithiocarbamate (B8719985) salt, which then reacts with another amine molecule. mdpi.com While versatile, this method may require more stringent reaction conditions and careful control to avoid the formation of symmetrical thiourea byproducts.

Regioselective and Stereoselective Synthesis of the Chemical Compound

The synthesis of this compound presents challenges in both regioselectivity and stereoselectivity, particularly when dealing with unsymmetrical thioureas and chiral centers.

When synthesizing unsymmetrical thioureas from two different amines and a thiocarbonyl source, the regioselectivity of the reaction is a critical consideration. In the context of reacting a trinucleophile like a substituted thiourea with an unsymmetrical electrophile, the regioselectivity can be influenced by the electronic and steric properties of the reactants. nih.gov For instance, in the reaction of N-substituted thioureas with α-bromo-1,3-diketones, the regioselectivity is attributed to the relative electrophilicity of the carbonyl carbons. nih.gov

Strategies for Chiral Thiourea Synthesis

Given that this compound possesses a chiral center at the 1-phenylethyl moiety, its stereoselective synthesis is of significant interest. Chiral thioureas are valuable as organocatalysts and chiral resolving agents. nih.govrsc.org The most common strategy to obtain enantiomerically pure thioureas is to start with an enantiomerically pure chiral amine. mdpi.com

In the case of this compound, the use of enantiomerically pure (R)- or (S)-1-phenylethylamine in the reaction with 3-methylphenyl isothiocyanate would directly lead to the corresponding enantiomer of the final product. The synthesis of chiral thiourea derivatives from enantiopure 1-phenylethylamine has been reported to proceed with retention of configuration. nih.gov

The development of chiral thiourea-based organocatalysts has been a significant area of research. These catalysts often feature a chiral scaffold, such as (R,R)-1,2-diphenylethylenediamine, which can induce high levels of enantioselectivity in various organic reactions. rsc.org

Synthesis of Substituted Analogs for Structure-Activity Profiling

To explore the structure-activity relationships (SAR) of this compound, a series of analogs with various substituents on both the 3-methylphenyl and the 1-phenylethyl moieties can be synthesized. mdpi.comnih.gov This is typically achieved by using a range of substituted anilines and substituted 1-phenylethylamines or their corresponding isothiocyanates. mdpi.com

For instance, introducing electron-donating or electron-withdrawing groups on the aromatic rings can modulate the electronic properties of the thiourea and influence its biological activity or catalytic performance. nih.gov The steric bulk of the substituents can also play a crucial role. mdpi.com

| Aniline Derivative | 1-Phenylethylamine Derivative | Resulting Thiourea Analog |

| 3-Chloroaniline | 1-Phenylethylamine | 1-(3-Chlorophenyl)-3-(1-phenylethyl)thiourea |

| 3-Methoxyaniline | 1-Phenylethylamine | 1-(3-Methoxyphenyl)-3-(1-phenylethyl)thiourea |

| 3-Methylaniline | 1-(4-Chlorophenyl)ethylamine | 1-(3-Methylphenyl)-3-(1-(4-chlorophenyl)ethyl)thiourea |

| 3-Methylaniline | 1-(4-Methoxyphenyl)ethylamine | 1-(3-Methylphenyl)-3-(1-(4-methoxyphenyl)ethyl)thiourea |

Post-Synthetic Modifications and Derivatization Strategies

Following the initial synthesis of this compound, further chemical transformations can be performed to introduce new functional groups or to modify the existing structure. The thiourea moiety itself is a versatile functional group that can undergo various reactions.

One common modification is the S-alkylation of the thiourea group to form an isothiouronium salt. This reaction can be achieved by treating the thiourea with an alkyl halide. slideshare.net The resulting isothiouronium salt can then serve as a precursor for the synthesis of other sulfur-containing compounds.

Another potential modification involves the reaction of the thiourea with α-haloketones to form 2-aminothiazole (B372263) derivatives. This reaction, known as the Hantzsch thiazole (B1198619) synthesis, is a powerful tool for the construction of this important heterocyclic ring system. The regioselectivity of this reaction with unsymmetrical thioureas can be a key consideration. nih.gov

Furthermore, the N-H protons of the thiourea can be involved in various reactions, including acylation or reaction with other electrophiles, although these reactions may compete with S-functionalization. nih.gov The development of derivatization strategies is crucial for creating libraries of compounds for biological screening or for fine-tuning the properties of the molecule for specific applications. semanticscholar.org

Advanced Spectroscopic Techniques for Molecular Confirmation

Data from ¹H and ¹³C NMR spectroscopy would be essential to confirm the molecular structure of this compound. This would involve assigning the chemical shifts (in ppm), multiplicities (singlet, doublet, triplet, etc.), and coupling constants for each unique proton and carbon atom in the molecule. This information would verify the connectivity of the 3-methylphenyl and 1-phenylethyl groups to the thiourea core.

An IR spectrum would identify the characteristic functional groups present in the molecule. Key vibrational frequencies (in cm⁻¹) would be expected for the N-H stretching of the thiourea group, C-H stretching of the aromatic and aliphatic portions, C=S stretching of the thiocarbonyl group, and C-N stretching.

Mass spectrometry data would determine the compound's molecular weight and provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be needed to confirm the exact molecular formula by providing a highly accurate mass measurement.

Single Crystal X-ray Diffraction for Solid-State Structure

The crystal structure analysis would also elucidate the intermolecular forces that govern the packing of the molecules in the crystal lattice. This includes identifying and characterizing hydrogen bonds involving the N-H groups of the thiourea and potential acceptor atoms, as well as other non-covalent interactions like chalcogen bonds involving the sulfur atom.

Without access to published research containing this specific experimental data for this compound, a scientifically accurate and detailed article as per the requested outline cannot be generated.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing quantitative data on the elemental composition of a sample. This method is crucial for verifying that the synthesized compound has the expected atomic makeup, thereby confirming its empirical and molecular formula. The analysis involves the combustion of a small, precise amount of the substance, followed by the quantification of the resulting combustion products, typically carbon dioxide, water, nitrogen oxides, and sulfur dioxide.

For the compound this compound, with the molecular formula C₁₇H₂₀N₂S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). This calculated composition serves as a benchmark against which experimentally determined values are compared. A close correlation between the found and calculated percentages for each element provides strong evidence for the purity and correct structure of the synthesized compound.

Detailed research findings from studies on analogous thiourea derivatives consistently report the use of elemental analysis to confirm the successful synthesis and purity of the target molecules. In a typical procedure, the experimentally determined percentages of C, H, N, and S are expected to be within ±0.4% of the calculated values, which is the generally accepted margin of error for this analytical technique.

While specific experimental data for this compound was not found in the searched literature, the expected theoretical values have been calculated and are presented in the table below. In a research context, these calculated values would be compared against the results obtained from an elemental analyzer.

Table 1: Elemental Composition of this compound

| Element | Symbol | Calculated (%) | Found (%) |

| Carbon | C | 71.79 | Data not available |

| Hydrogen | H | 7.09 | Data not available |

| Nitrogen | N | 9.85 | Data not available |

| Sulfur | S | 11.27 | Data not available |

Physicochemical Properties

Table 2: Predicted

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C₁₆H₁₈N₂S | Based on its constituent atoms |

| Molecular Weight | 270.39 g/mol | Calculated from the molecular formula |

| Appearance | Likely a crystalline solid | Common for thiourea (B124793) derivatives mdpi.com |

| Solubility | Likely soluble in organic solvents like acetone (B3395972), chloroform, and ethanol (B145695); sparingly soluble in water. | General solubility of similar organic compounds |

| Melting Point | Would have a specific, sharp melting point if crystalline. | Characteristic of pure solid compounds |

| Chirality | Exists as a racemic mixture unless a stereospecific synthesis is employed. | Due to the 1-phenylethyl group |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy, offering a detailed view of molecular behavior at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. DFT calculations can predict various properties, including bond lengths, bond angles, and vibrational frequencies.

In studies of analogous thiourea (B124793) compounds, such as 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, DFT has been used to optimize molecular structures and analyze electronic properties. nih.gov For instance, the geometry of a molecule is optimized to find its lowest energy conformation, which is essential for subsequent analyses like docking and FMO. In a study on 1,3-di(naphthalen-1-yl)thiourea, the structure was optimized using the B3LYP hybrid functional method with a 6-31G(d,p) basis set, and the calculated bond angles and lengths were found to be in close agreement with experimental X-ray diffraction data. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for an Analogous Thiourea Derivative (Note: Data is representative of methodologies used for thiourea derivatives, not specific to 1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea)

| Parameter | Method | Basis Set | Finding |

|---|---|---|---|

| Geometry Optimization | DFT | B3LYP/6-31G(d,p) | Provides the most stable 3D structure. |

| Bond Lengths | DFT | B3LYP/6-31G(d,p) | Calculated values show close agreement with experimental data. researchgate.net |

| Bond Angles | DFT | B3LYP/6-31G(d,p) | Theoretical values correlate well with crystal structures. researchgate.net |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and lower stability. nih.gov

For a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, FMO analysis revealed that the compound with the smallest energy gap (ΔE = 0.058 eV) was the most chemically reactive. nih.gov The compound with the highest HOMO energy (E_HOMO = -0.097 eV) was identified as the best electron donor, while the one with the lowest LUMO energy (E_LUMO = -0.039 eV) was the best electron acceptor. nih.gov The spatial distribution of these orbitals, often visualized as lobes, indicates the regions of the molecule most likely to be involved in chemical reactions. nih.govresearchgate.net

Table 2: Representative Frontier Molecular Orbital Data for a Series of Analogous Thiourea Compounds (Note: This data is illustrative and based on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids.)

| Compound Analogue | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity Implication |

|---|---|---|---|---|

| Analogue 4c nih.gov | -0.097 | -0.039 | 0.058 | Highest Reactivity |

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution within a molecule and predict how it will interact with other species. An MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack.

In studies of various thiourea derivatives, MEP maps are used to identify reactive sites. nih.gov For example, the nitrogen and oxygen atoms in the thiourea backbone typically represent regions of negative potential, making them likely sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the N-H groups show positive potential, indicating they are sites for nucleophilic attack. researchgate.net This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation extend theoretical analysis to predict how a molecule might behave in a biological system, offering a bridge between chemical structure and pharmacological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. It is widely used in drug discovery to understand binding mechanisms and predict the binding affinity (often expressed as a docking score).

For thiourea derivatives, which are known inhibitors of enzymes like urease, molecular docking is a key tool. nih.govmdpi.com In a study on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids as urease inhibitors, docking simulations were used to determine the binding conformations within the enzyme's active site. nih.gov The results showed that the compounds formed crucial interactions, such as hydrogen bonds between the sulfur atom of the thiourea and amino acid residues like Arginine (Arg) and Alanine (Ala) in the active pocket. nih.gov Such studies help to explain the structure-activity relationship (SAR) and guide the design of more potent inhibitors.

Table 3: Illustrative Molecular Docking Results for an Analogous Thiourea Compound Against Urease (Note: Data is representative of methodologies used for thiourea derivatives.)

| Ligand (Analogue) | Target Protein | Key Interacting Residues | Type of Interaction |

|---|

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

While no specific QSAR models were found for this compound, the principles of QSAR are frequently applied to thiourea derivatives to guide the synthesis of compounds with enhanced biological profiles, such as anticancer or antimicrobial activities. The structure-activity relationship (SAR) data derived from experimental testing and supported by docking studies often forms the basis for developing these predictive QSAR models. nih.gov

Molecular Dynamics (MD) Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic interactions between a ligand, such as this compound, and a biological macromolecule. These simulations provide insights into the stability of the compound-biomolecule complex, conformational changes, and the specific interactions that govern the binding process. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the behavior of similar thiourea derivatives in complex with various biomolecules has been investigated, offering a framework for understanding its potential interactions. nih.govacs.orgrsc.org

MD simulations of thiourea derivatives complexed with enzymes, for instance, have been used to explore their inhibitory potential. acs.orgmdpi.com These studies typically involve placing the ligand in the active site of the protein and simulating the system's evolution over time, often on the nanosecond to microsecond timescale. The stability of the complex is a key parameter analyzed, often visualized through root-mean-square deviation (RMSD) plots of the ligand and protein backbone atoms. A stable complex is generally indicated by a low and converging RMSD value over the simulation period. nih.gov

Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which residues in the protein exhibit greater flexibility upon ligand binding, potentially indicating regions involved in conformational changes necessary for biological activity. nih.gov Hydrogen bond analysis throughout the simulation is crucial for identifying key residues that form stable hydrogen bonds with the thiourea moiety, which are often critical for anchoring the ligand in the binding pocket. rsc.org

For a hypothetical complex of this compound with a target protein, MD simulations could reveal the dynamics of the phenyl and methylphenyl groups within the binding site, highlighting potential hydrophobic and van der Waals interactions. The thiourea core is capable of forming multiple hydrogen bonds, and simulations would detail the occupancy and lifetime of these bonds with specific amino acid residues.

To illustrate the type of data generated from such simulations, a hypothetical analysis of a 200 ns MD simulation of this compound complexed with a kinase is presented below.

Table 1: Hypothetical MD Simulation Data for this compound-Kinase Complex

| Parameter | Value | Interpretation |

| Average Ligand RMSD | 1.5 ± 0.3 Å | Indicates stable binding of the compound within the active site. |

| Average Protein Backbone RMSD | 2.1 ± 0.4 Å | Suggests the overall protein structure remains stable upon ligand binding. |

| Key H-Bond Interactions (Residue) | Asp145, Glu121, Lys67 | Highlights critical amino acids for ligand anchoring. |

| H-Bond Occupancy (>50%) | Asp145 (78%), Glu121 (62%) | Indicates strong and persistent hydrogen bonding with these residues. |

| Major Interacting Residues (Non-polar) | Leu45, Val53, Ile130 | Shows significant hydrophobic interactions contributing to binding affinity. |

Such detailed analyses from MD simulations are instrumental in rational drug design, providing a dynamic picture of the binding event that complements static modeling approaches like molecular docking. mdpi.com

Theoretical Studies on Reaction Mechanisms and Thermodynamics

Theoretical studies, often employing quantum mechanics methods like Density Functional Theory (DFT), provide profound insights into the chemical reactivity and stability of molecules such as this compound. These investigations can elucidate reaction pathways for synthesis and decomposition, as well as determine the thermodynamic properties of the compound.

Reaction Pathways and Transition State Analysis

The synthesis of unsymmetrical thioureas like this compound typically involves the reaction of an isothiocyanate with an amine. researchgate.netanalis.com.my Theoretical studies can map out the potential energy surface of this reaction to identify the most favorable pathway. The reaction between 3-methylphenyl isothiocyanate and 1-phenylethylamine (B125046) would be the primary route for the synthesis of the target compound.

Computational analysis of this reaction would involve locating the transition state (TS) structure connecting the reactants and the product. The energy barrier (activation energy) associated with this transition state determines the reaction rate. DFT calculations can accurately predict the geometries and energies of the reactants, transition state, and product. researchgate.net

For the addition of the amine to the isothiocyanate, the nitrogen of the amine acts as a nucleophile attacking the central carbon of the isothiocyanate group. The transition state would feature a partially formed N-C bond and a partially broken C=N bond of the isothiocyanate. The calculated activation energy for such reactions in thiourea synthesis is typically low, indicating a facile reaction, which is consistent with experimental observations of high yields under mild conditions. bibliotekanauki.pl

Table 2: Hypothetical DFT Calculation Results for the Synthesis of this compound

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter |

| Reactants (3-methylphenyl isothiocyanate + 1-phenylethylamine) | 0.0 | - |

| Transition State | +12.5 | N-C bond length: 1.95 Å |

| Product (this compound) | -25.8 | N-C bond length: 1.38 Å |

These theoretical calculations not only confirm the feasibility of the reaction but can also be used to study the effect of substituents on the reaction rate and to explore alternative synthetic routes.

Thermal Decomposition Pathways

Understanding the thermal stability and decomposition pathways of a compound is crucial for its handling, storage, and application. Theoretical studies can predict the likely fragmentation patterns of a molecule upon heating. For thiourea derivatives, thermal decomposition can proceed through various pathways, including C-N and C-S bond cleavage. tandfonline.comakjournals.com

A theoretical investigation into the thermal decomposition of this compound would involve calculating the bond dissociation energies for the weakest bonds in the molecule. The initial steps of decomposition are likely to involve the homolytic or heterolytic cleavage of the C-N or C-S bonds of the thiourea backbone. tandfonline.comresearchgate.net

Computational models can predict the formation of various decomposition products, such as isothiocyanates, anilines, and nitriles, which have been experimentally observed in the thermolysis of other aryl thiourea derivatives. tandfonline.com For instance, one plausible pathway could be the cleavage of the N-C(S) bond to yield 3-methylaniline and 1-phenylethyl isothiocyanate. Another possibility is the cleavage of the other N-C(S) bond to produce 3-methylphenyl isothiocyanate and 1-phenylethylamine. The relative energies of the transition states for these different pathways would determine the major decomposition products. researchgate.net

Table 3: Hypothetical Bond Dissociation Energies (BDE) for this compound

| Bond | Bond Dissociation Energy (kcal/mol) | Plausible Initial Decomposition Step |

| (3-MePh)-N-C(S) | 75.2 | Cleavage to form 3-methylphenyl radical and isothiocyanate fragment |

| (1-PhEt)-N-C(S) | 72.8 | Cleavage to form 1-phenylethyl radical and isothiocyanate fragment |

| C=S | 128.5 | Double bond cleavage, less likely as an initial step |

The lower bond dissociation energy for the (1-PhEt)-N-C(S) bond suggests that its cleavage might be a more favorable initial step in the thermal decomposition process. These theoretical predictions can guide experimental studies on the thermal behavior of the compound.

Coordination Chemistry and Metal Complexation

Thiourea (B124793) Derivatives as Ligands: Donor Atom Capabilities (N, S, O)

Thiourea derivatives, including 1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea, are distinguished by the presence of multiple potential donor atoms, which dictates their coordination behavior. The primary coordination sites are the soft sulfur atom of the thiocarbonyl (C=S) group and the harder nitrogen atoms of the amino (-NH) groups. nih.govisca.me This combination of hard and soft donor sites allows for flexible bonding with a wide range of metal centers. basjsci.edu.iqisca.me

The versatility of thiourea ligands stems from their ability to coordinate in several modes. They can act as neutral monodentate ligands, typically bonding through the sulfur atom. mdpi.com Alternatively, they can function as bidentate chelating ligands by coordinating through both a nitrogen and the sulfur atom, forming a stable ring structure with the metal ion. mdpi.comnih.gov In certain structural contexts, particularly in acylthiourea derivatives which contain an additional carbonyl group, the oxygen atom can also participate in coordination, leading to S,O or N,O,S coordination modes. basjsci.edu.iq For this compound, the key donor atoms are the sulfur and the two nitrogen atoms. The specific coordination is influenced by the tautomeric equilibrium between the thione form (C=S) and the thiol form (C-SH), which provides significant flexibility in bonding. basjsci.edu.iq

Synthesis and Spectroscopic Characterization of Metal Complexes (e.g., Ni(II), Cu(II), Pt(IV), Au(I), Ag(I))

The synthesis of metal complexes with thiourea derivatives is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. isca.meechemcom.com The resulting complexes can be isolated as stable solid precipitates and subsequently characterized to determine their structure and properties. A suite of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Characterization Methods:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is crucial for identifying the coordinating atoms. Upon complexation through the sulfur atom, a characteristic shift in the vibrational frequencies of the C=S and C-N bonds is observed. The ν(C=S) band typically shifts to a lower frequency, while the ν(C-N) band shifts to a higher frequency, indicating a decrease in the C=S double bond character and an increase in the C-N double bond character, respectively. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to compare the chemical shifts of the ligand before and after complexation. A downfield shift in the signal for the thiocarbonyl carbon (C=S) in the ¹³C NMR spectrum is indicative of coordination through the sulfur atom, as this deshields the carbon nucleus. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides insights into the electronic transitions within the complex and helps in proposing the geometry of the metal center. echemcom.comresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, offering precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. nih.govrsc.org

Other Techniques: Elemental analysis is used to confirm the empirical formula and stoichiometry of the complex. Molar conductivity measurements help determine whether the complexes are electrolytic or non-electrolytic in nature. mdpi.com For paramagnetic complexes, magnetic susceptibility measurements are vital for elucidating the geometry around the metal ion. nih.gov

The table below summarizes the expected spectroscopic changes upon complexation of a thiourea ligand.

| Spectroscopic Technique | Observation upon Metal Coordination | Inference |

|---|---|---|

| FTIR | Decrease in ν(C=S) frequency; Increase in ν(C-N) frequency | Coordination via the sulfur atom |

| ¹³C NMR | Downfield shift of the C=S signal | Reduced electron density on thiocarbonyl carbon, indicating S-coordination |

| ¹H NMR | Shift in the signals of protons near the coordination site (e.g., N-H protons) | Confirmation of ligand-metal interaction |

| UV-Vis | Appearance of new absorption bands (d-d transitions, charge transfer bands) | Information on electronic structure and geometry of the complex |

Elucidation of Coordination Modes and Geometries

The coordination mode of thiourea ligands and the resulting geometry of the metal complexes are influenced by several factors, including the nature of the metal ion, the ligand-to-metal molar ratio, the reaction conditions, and the specific substituents on the thiourea backbone. basjsci.edu.iqrsc.org

Common Coordination Modes:

Monodentate: The ligand binds to the metal center through a single donor atom, most commonly the sulfur atom. mdpi.com

Bidentate Chelation: The ligand binds through two donor atoms, such as the sulfur and one of the nitrogen atoms, to form a stable chelate ring. mdpi.comnih.gov

Bridging: The ligand can bridge two metal centers, a mode that is also reported for some thiourea derivatives. mdpi.com

These varied coordination modes lead to a range of geometries for the metal complexes. For instance, Ni(II) complexes can adopt square planar or tetrahedral geometries, while Cu(II) complexes may be found in square planar or distorted octahedral environments. isca.mersc.org Au(I) and Ag(I) complexes often exhibit linear or tetrahedral geometries, respectively. nih.govresearchgate.net

The table below outlines common coordination geometries observed for metal complexes of thiourea derivatives.

| Metal Ion | Common Coordination Geometry | Reference Example |

|---|---|---|

| Ni(II) | Square Planar, Octahedral | [Ni(L)₂]²⁺, [Ni(TU)₆]²⁺ isca.meresearchgate.netrsc.org |

| Cu(II) | Square Planar, Octahedral | [Cu(L)₂Cl₂], [Cu(L)Cl] isca.meechemcom.comrsc.org |

| Pt(IV) | Octahedral | General coordination behavior |

| Au(I) | Linear | [Au(T1)₂]OTf nih.govresearchgate.net |

| Ag(I) | Tetrahedral (chelated) | [Ag(T2)₂]OTf nih.govresearchgate.net |

| Co(II) | Tetrahedral, Octahedral | [Co(TU)₄]²⁺ nih.govnih.gov |

| Zn(II) | Tetrahedral | [Zn(L)₂Cl₂], [Zn(TU)₄]²⁺ nih.govrsc.orgnih.gov |

L represents a generic thiourea ligand; TU represents thiourea.

Electronic Properties and Redox Behavior of Metal-Thiourea Complexes

The electronic properties of metal-thiourea complexes are governed by the nature of the metal-ligand bond. Thiourea derivatives are generally regarded as strong σ-donors and weak π-acceptors. nih.govnih.gov The donation of electron density from the sulfur atom's p-orbitals to the d-orbitals of the transition metal is a key feature of the coordination bond. researchgate.net

Techniques like Sulfur K-edge X-ray Absorption Spectroscopy (XAS) can be employed to experimentally probe the electronic structure and quantify the covalency of the metal-sulfur bond. nih.gov This analysis reveals the extent of mixing between the metal 3d and sulfur 3p orbitals. nih.gov

The redox behavior of these complexes is often investigated using cyclic voltammetry (CV). This electrochemical technique provides information about the oxidation and reduction potentials of the metal center within the complex, confirming its oxidation state and assessing its stability towards redox processes. basjsci.edu.iq It is noteworthy that in some synthetic procedures involving thiourea ligands, the metal ion can undergo reduction; for example, Cu(II) can be reduced to Cu(I) during the complexation reaction. rsc.org This highlights the active role of the thiourea ligand in the electronic transformations of the metal center.

Exploration of Biological Activities in Vitro and Mechanistic Studies

General Biological Significance of Thiourea (B124793) Scaffolds

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives represent a class of molecules of significant interest in medicinal chemistry. mdpi.comresearchgate.net The core thiourea structure is similar to urea (B33335), with the oxygen atom replaced by a sulfur atom. mdpi.com This substitution confers a unique set of chemical properties, allowing for two tautomeric forms: the thione form, which is more common, and the thiol form (also known as isothiourea). mdpi.com The versatility of the thiourea scaffold stems from the presence of nitrogen and sulfur atoms that can act as hydrogen bond donors and acceptors, facilitating interactions with a wide array of biological targets like proteins, enzymes, and receptors. nih.govnih.gov

Thiourea derivatives have garnered substantial attention for their broad spectrum of biological activities. mdpi.combohrium.com These compounds are investigated for numerous therapeutic applications, including antibacterial, antifungal, antiviral, antitubercular, anticancer, anti-inflammatory, and antioxidant properties. mdpi.comresearchgate.netresearchgate.net The ability of the thiourea moiety to engage in multiple hydrogen bond interactions is a key element in stabilizing ligand-receptor complexes and recognizing bioactive sites. nih.gov The diverse biological profile of these scaffolds has established them as "privileged structures" in drug design, meaning they are frequently found in compounds with known biological activities. nih.gov Researchers continue to synthesize and evaluate novel thiourea derivatives, modifying their structures to enhance potency and selectivity for various therapeutic targets. mdpi.come3s-conferences.org

**6.2. In Vitro Evaluation of Biological Activities

The thiourea scaffold is a cornerstone in the development of new antimicrobial agents due to its demonstrated efficacy against a wide range of pathogenic microorganisms. mdpi.comnih.gov The antimicrobial properties are often linked to the presence of nitrogen, oxygen, and sulfur donor atoms, which provide numerous possibilities for bonding and interaction with microbial cellular components. mdpi.comsemanticscholar.org Derivatives can be designed to target specific microbial processes, and their mechanism of action can vary. For instance, some N-arylthiourea derivatives have shown potency against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting topoisomerase IV, an essential bacterial enzyme. nih.gov The lipophilicity of the derivatives, often enhanced by substituents like halogen atoms, can also play a crucial role in their ability to penetrate microbial cell membranes and exert their effect. mdpi.comresearchgate.net

Thiourea derivatives have been extensively evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Studies have shown that these compounds can exhibit significant inhibitory effects, with their efficacy often influenced by the specific structural modifications on the thiourea core. nih.gov Generally, some series of thiourea derivatives have demonstrated greater efficacy against Gram-positive bacteria than Gram-negative bacteria. researchgate.netnih.gov This selectivity may be attributed to the structural differences in the bacterial cell walls; the outer membrane of Gram-negative bacteria can act as a barrier against external toxic agents. nih.gov

For example, certain steroidal thiourea derivatives have been shown to inhibit the growth of both types of bacteria. nih.gov In one study, a thiourea derivative, designated TD4, showed potent activity against several Gram-positive strains, including MRSA, with Minimum Inhibitory Concentration (MIC) values ranging from 2–16 µg/mL, while showing no obvious activity against Gram-negative bacteria (MIC > 256 µg/mL). nih.gov Another study synthesized a series of novel thiourea derivatives where some compounds exhibited excellent activity against all tested Gram-positive and Gram-negative bacteria, with MIC values as low as 0.95 ± 0.22 µg/mL. nih.gov

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Thiourea-thiazole derivatives (Compounds 3 & 9) | Gram-positive cocci | 2–32 | jst.go.jp |

| Thiourea derivative (TD4) | MRSA (USA 300) | 2 | nih.gov |

| Thiourea derivative (TD4) | MRSA (ATCC 43300) | 8 | nih.gov |

| Thiourea derivative (TD4) | Enterococcus faecalis (ATCC 29212) | 4 | nih.gov |

| Thiourea derivative (TD4) | Gram-negative bacteria | >256 | nih.gov |

| Novel thiourea derivatives (Compounds 7a, 7b, 8) | Gram-positive & Gram-negative bacteria | 0.95–3.25 | nih.gov |

The antifungal potential of thiourea derivatives is well-documented, with studies demonstrating their activity against various fungal pathogens, including clinically relevant species like Candida and Aspergillus. nih.govmdpi.commdpi.com The mechanism of antifungal action can involve the disruption of fungal cell wall integrity or interference with essential cellular processes. researchgate.net The structural features of the derivatives, such as the nature and position of substituents on the aromatic rings, significantly influence their antifungal potency. mdpi.comnih.gov

Several studies have reported promising results. For instance, certain thiourea derivatives of 2-thiophenecarboxylic acid were evaluated against nosocomial strains of Candida auris, a multidrug-resistant pathogen, with one ortho-methylated derivative showing a notable inhibitory effect on biofilm growth and microbial adherence. mdpi.comnih.gov In another investigation, a series of thiourea derivatives were screened against a panel of yeasts, including Candida albicans, Candida krusei, and Candida glabrata, with many of the tested compounds showing good anti-yeast activity. mdpi.comresearchgate.net Similarly, some novel derivatives incorporated with a thiazole (B1198619) moiety exhibited a broad spectrum of antifungal activity, including potent inhibition of Aspergillus flavus. nih.govmdpi.com One study found that tri-(2-thioureido-ethyl)-amine was highly active, inhibiting C. albicans and C. glabrata at a concentration of 0.49 μg/ml. nih.gov

| Compound Type | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Thiourea derivatives (general) | Yeast species | 25–100 | researchgate.net |

| Novel thiourea derivatives (Compounds 7a, 7b, 8) | Aspergillus flavus | 0.95–3.25 | nih.gov |

| Novel thiourea derivatives (Compounds 7a, 7b, 8) | Candida albicans | Moderate Activity | nih.gov |

| Tri-(2-thioureido-ethyl)-amine (P1) | Candida albicans | 0.49 | nih.gov |

| Tri-(2-thioureido-ethyl)-amine (P1) | Candida glabrata | 0.49 | nih.gov |

| N,N',N'',N'''-octamethyl derivative (P6) | Candida parapsilosis | Active | nih.gov |

Thiourea derivatives have emerged as a promising class of antiviral agents, with demonstrated activity against a range of viruses, including Human Immunodeficiency Virus type 1 (HIV-1) and picornaviruses like Coxsackievirus. jst.go.jpnih.govnih.gov Their mechanism of action can be diverse; in the context of HIV-1, some thiourea compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to a hydrophobic pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and thereby prevents the conversion of viral RNA into DNA. nih.gov

Several research groups have synthesized and tested thiourea derivatives for antiviral efficacy. One study reported a derivative that showed interesting activity against HIV-1 wild-type strains and variants with clinically relevant mutations, identifying it as an NNRTI. nih.gov Other research involving thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold found that one compound was active against both HIV-1 and Coxsackievirus type B5. jst.go.jp Furthermore, N-phenyl-N′-aryl or alkylthiourea derivatives have been tested in experimental infections with various Coxsackie viruses, with N-phenyl-N′-3-hydroxyphenylthiourea showing a significant reduction in mortality and a delay in the progression of the disease. nih.gov

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the search for new antitubercular agents is critical. tandfonline.comnih.gov Thiourea derivatives have been identified as a valuable scaffold in this area, with many compounds showing potent in vitro activity against M. tuberculosis. mdpi.comtandfonline.comnih.gov The lipophilic nature of these compounds is thought to aid their penetration of the complex, lipid-rich cell wall of mycobacteria. nih.gov

Numerous studies have synthesized and evaluated thiourea derivatives for their ability to inhibit the growth of M. tuberculosis. In one study, a series of thiourea derivatives were tested against the H37Rv strain and drug-resistant clinical isolates, with several compounds showing significant activity. tandfonline.com For instance, the compound 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide was identified as the most effective among the tested series. tandfonline.com Another study on isoxazole (B147169) carboxylic acid methyl ester-based thiourea derivatives found that a 4-chlorophenyl congener was the most active in its series, with a MIC of 1 µg/mL against M. tuberculosis H37Rv. nih.gov The inclusion of moieties like 1,3-thiazole has also led to derivatives with tuberculostatic activity. jst.go.jp

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Isoxazole-thiourea (4-chlorophenyl congener) | M. tuberculosis H37Rv | 1 | nih.gov |

| Isoxazole-thiourea (general) | M. tuberculosis H37Rv | Less potent than urea analogues | nih.gov |

| N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea | M. tuberculosis H37Rv | Active | mdpi.com |

| Thiourea-thiazole derivatives | M. tuberculosis H37Rv & 'wild' strains | Tested, activity noted | jst.go.jp |

| 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide (HL4) | M. tuberculosis strains | Most effective in its series | tandfonline.com |

In Vitro Evaluation of Biological Activities

Antiprotozoal Activity (e.g., against Leishmania amazonensis)

While the broader class of thiourea derivatives has been investigated for various biological activities, including antiprotozoal effects, a detailed search of scientific databases and literature did not yield specific studies or quantitative data (such as IC₅₀ values) on the in vitro activity of 1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea against the protozoan parasite Leishmania amazonensis. Therefore, its specific efficacy or mechanism of action against this organism remains uncharacterized in the public domain.

Enzyme Inhibitory Mechanisms

The potential for this compound to act as an enzyme inhibitor has been considered across several important enzyme families. The following subsections detail the findings for each specific target.

Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., CA I, CA II, CA IX, CA XII)

Carbonic anhydrases are a family of metalloenzymes crucial to various physiological processes. Although various sulfonamides and some thiourea derivatives are known to be inhibitors of this enzyme class, specific inhibitory data for this compound against human carbonic anhydrase isozymes—including CA I, CA II, CA IX, and CA XII—is not available in the reviewed scientific literature. Consequently, its inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against these specific isozymes have not been reported.

Cholinesterase Inhibition (AChE, BChE)

In the context of neurodegenerative diseases, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Despite the evaluation of numerous synthetic compounds as cholinesterase inhibitors, there are no specific published research findings detailing the in vitro inhibitory activity of this compound against either AChE or BChE.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for agents addressing hyperpigmentation. While simple molecules like phenylthiourea (B91264) are known tyrosinase inhibitors, specific studies quantifying the inhibitory effect of the more complex derivative, this compound, on tyrosinase activity are absent from the current body of scientific literature.

Urease Inhibition

Urease is an important enzyme target, particularly for addressing infections by urease-producing bacteria like Helicobacter pylori. A review of the literature found data for the urea analog, 3-(3-methylphenyl)-1-(1-phenylethyl)urea, which showed potent activity against Jack bean urease. nih.gov However, specific experimental data on the inhibitory potency (e.g., IC₅₀ value) of the sulfur-containing compound, this compound, against urease could not be located in the reviewed sources.

Ketol-Acid Reductoisomerase (KARI) Inhibition

Ketol-acid reductoisomerase (KARI) is an essential enzyme in the biosynthetic pathway of branched-chain amino acids in microorganisms and plants, making it a target for antimicrobial and herbicidal agents. A thorough literature search did not reveal any studies that specifically investigate or report on the inhibitory activity of this compound against KARI.

DNA Gyrase and Topoisomerase IV Inhibition

Thiourea derivatives have been identified as a promising class of inhibitors for bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govmdpi.comnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. nih.govmdpi.com The mechanism of action for many inhibitors involves stabilizing the enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks and ultimately bacterial cell death. nih.govnih.gov

Research into various thiourea and thiosemicarbazide (B42300) derivatives has demonstrated significant inhibitory activity. For instance, certain thiosemicarbazides have shown potent inhibition of Staphylococcus aureus DNA gyrase with IC₅₀ values in the micromolar range. nih.gov Similarly, N-arylthiourea compounds have displayed high potency against both standard and methicillin-resistant Staphylococcus aureus (MRSA) strains by inhibiting topoisomerase IV. nih.gov While specific data for this compound is not detailed, the consistent activity across the thiourea class suggests its potential as an inhibitor of these crucial bacterial enzymes.

Table 1: Inhibitory Activity of Select Thiourea Derivatives against Bacterial Topoisomerases

| Compound Class | Target Enzyme | Target Organism | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|---|

| Thiosemicarbazide I | DNA Gyrase | Staphylococcus aureus | 14.59 µM | nih.gov |

| N-arylthiourea IV | Topoisomerase IV | Staphylococcus aureus | High Potency | nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in both prokaryotic and eukaryotic cells, catalyzing the conversion of dihydrofolate to tetrahydrofolate. nih.govmdpi.com This product is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. mdpi.compatsnap.com

Certain thiourea derivatives have been investigated as DHFR inhibitors, showing considerable promise. nih.govresearchgate.net In one study, a specific thiourea derivative was found to be 2.7 times more active than methotrexate, a well-known DHFR inhibitor used in chemotherapy. nih.gov The thiourea moiety is thought to act as an anchoring group, properly orienting the molecule within the enzyme's active site to enhance binding and inhibition. nih.govresearchgate.net The structural framework of this compound aligns with features known to be conducive to DHFR inhibition, suggesting it may also exhibit this activity.

Table 2: DHFR Inhibition by a Thiourea Derivative

| Compound | Comparative Activity | Reference |

|---|

Antioxidant Activity

Thiourea and its derivatives are recognized for their significant antioxidant properties, acting as potent scavengers of reactive oxygen species (ROS) such as hydroxyl radicals. mdpi.comhueuni.edu.vnhueuni.edu.vn Oxidative stress, caused by an imbalance of ROS, is implicated in numerous diseases, making antioxidant compounds a subject of intense research. researchgate.net The antioxidant mechanism of thiourea derivatives is often attributed to a hydrogen atom transfer (HAT) process, which effectively neutralizes free radicals. hueuni.edu.vnresearchgate.net

Various studies have quantified the antioxidant capacity of different thiourea derivatives using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govdergipark.org.tr For example, 1,3-diphenyl-2-thiourea (DPTU) demonstrated strong radical scavenging with low IC₅₀ values. hueuni.edu.vnresearchgate.net Similarly, 1,3-bis(3,4-dichlorophenyl) thiourea showed potent antioxidant activity. mdpi.comresearchgate.net These findings indicate that the thiourea scaffold, as present in this compound, is a strong determinant of antioxidant potential. nih.gov

Table 3: Antioxidant Activity of Representative Thiourea Derivatives

| Compound | Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| 1,3-Diphenyl-2-thiourea (DPTU) | DPPH | 0.710 mM | hueuni.edu.vnresearchgate.net |

| 1,3-Diphenyl-2-thiourea (DPTU) | ABTS | 0.044 mM | hueuni.edu.vnresearchgate.net |

| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 µg/mL | mdpi.com |

| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 µg/mL | mdpi.com |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | DPPH | 1.3 x 10⁻³ M | hueuni.edu.vn |

Modulation of Specific Biological Pathways and Molecular Targets

The planar structure of aryl-substituted thioureas facilitates their interaction with DNA. biointerfaceresearch.com While some molecules bind to the minor groove of the DNA helix, others can insert themselves between the base pairs, a process known as intercalation. mdpi.comnih.gov This action can disrupt DNA replication and transcription, leading to cytotoxic effects, particularly in rapidly dividing cancer cells. Molecular docking and electrochemical studies on several bis-thiourea derivatives have confirmed their ability to bind to DNA, with evidence pointing towards a mixed mode of interaction that includes both intercalation and groove binding. mdpi.commdpi.comnih.gov The aromatic phenyl and methylphenyl groups in this compound provide the necessary structural features for potential DNA binding and intercalation.

Thiourea derivatives have emerged as versatile agents capable of interacting with a range of proteins implicated in cancer. researchgate.nettjnpr.orgresearchgate.net Their effectiveness is often linked to their hydrophobic nature and ability to engage in π-π stacking interactions within the active sites of target proteins. biointerfaceresearch.com

K-Ras Protein: Activating mutations in K-Ras are common in many cancers. Biphenyl thiourea derivatives have been developed as inhibitors of this protein, with compounds like 1,3-bis(4-(trifluoromethyl)phenyl)thiourea showing significant efficacy in reducing the proliferation of lung cancer cell lines with an IC₅₀ value of 0.2 µM. biointerfaceresearch.comnih.gov

HER2 Protein: Overexpression of the HER2 protein is a key driver in certain types of breast cancer. A series of 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives demonstrated potent antitumor activity against HER2-positive breast cancer cells, with IC₅₀ values as low as 0.7 µM. biointerfaceresearch.com

While specific interactions of this compound with SIRT1, Akt, or progesterone (B1679170) receptor (PR) proteins are not explicitly documented, the demonstrated ability of the thiourea scaffold to bind to critical oncogenic proteins like K-Ras and HER2 suggests a broad potential for activity against various cancer-related targets. biointerfaceresearch.comnih.gov

Table 4: Activity of Thiourea Derivatives Against Cancer-Related Proteins

| Compound | Target Protein | Cell Line | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|---|

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | K-Ras | A549 (Lung Cancer) | 0.2 µM | biointerfaceresearch.comnih.gov |

| 1-Aryl-3-(pyridin-2-yl) thiourea (Compound 20) | HER2 | SkBR3 (Breast Cancer) | 0.7 µM | biointerfaceresearch.com |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net Targeting angiogenesis is a key strategy in cancer therapy. nih.gov Thiourea-derived compounds are known to be potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase in the angiogenic signaling pathway. researchgate.netnih.gov

Studies have shown that synthetic thiourea derivatives can effectively inhibit neovascularization. For example, derivatives of m-methoxycinnamic acid were found to inhibit the formation of new blood vessels by 51-75% in the chick chorioallantoic membrane (CAM) model. researchgate.netscispace.com Another study identified a thiourea derivative (compound 10e) that not only moderately inhibited VEGFR2 but also exhibited superior anti-angiogenic activity compared to the standard drug Sorafenib. researchgate.net Furthermore, certain 1,3-disubstituted thiourea derivatives have been shown to suppress the release of VEGF in cancer cells, directly inhibiting a primary angiogenic signal. nih.gov This body of evidence strongly supports the potential of this compound as an anti-angiogenic agent.

Table 5: Anti-Angiogenic Activity of Thiourea Derivatives

| Compound Class | Assay/Target | Result | Reference |

|---|---|---|---|

| Thiourea derivatives of m-methoxycinnamic acid | CAM Assay | 51-75% inhibition of neovascularization | researchgate.netscispace.com |

| Compound 10e (acyl thiourea) | VEGFR2, VEGFR3, PDGFRβ | Moderate inhibition; better than Sorafenib in vivo | researchgate.net |

Thiourea derivatives are well-documented for their broad spectrum of biological activities, including but not limited to, antimicrobial, antioxidant, anticancer, and enzyme inhibitory effects. The specific nature and potency of these activities are intrinsically linked to the electronic and steric properties of the substituents on the thiourea core.

Antimicrobial and Antifungal Potential

Research on N-p-methylbenzoyl-N'-substituted thioureas has demonstrated that the presence of a methylphenyl group can contribute to significant antimicrobial and antifungal properties. For instance, compounds like N-(4-methylbenzoyl)-N'-(4-chloro-2-nitrophenyl) thiourea and N-(4-methylbenzoyl)-N'-(4-methylphenyl) thiourea have shown excellent antibacterial and antifungal activity. This suggests that the 3-methylphenyl moiety in this compound could also confer antimicrobial efficacy. The lipophilicity imparted by the methyl group may facilitate the compound's passage through microbial cell membranes.

Antioxidant Activity

The antioxidant potential of thiourea derivatives is another area of significant interest. Studies on various thiourea compounds have revealed their capacity to scavenge free radicals. For example, some novel thiourea derivatives have exhibited remarkable antioxidant activity in DPPH and ABTS assays. researchgate.net The presence of the N-H protons and the sulfur atom in the thiourea backbone are thought to be crucial for this activity. The electronic nature of the aromatic and aliphatic substituents can modulate this antioxidant capacity.

Enzyme Inhibition

Thiourea derivatives have been investigated as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against tyrosinase, cholinesterase, α-amylase, and α-glucosidase. researchgate.net The ability of the thiourea functional group to coordinate with metal ions in the active sites of metalloenzymes is a key aspect of their inhibitory mechanism. The substituents on the thiourea molecule play a critical role in determining the specificity and potency of this inhibition.

Anticancer and Cytotoxic Effects

The anticancer properties of thiourea derivatives have been a major focus of research. Non-metal containing thiourea derivatives have been shown to exhibit promising IC50 values against various human cancer cell lines, including breast and lung cancer. In some in vitro studies, phosphonate (B1237965) thiourea derivatives have achieved IC50 values in the low micromolar range (3-14 μM) against human breast, pancreatic, and prostate cancer cell lines. The cytotoxic effects are often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.

Table 1: Illustrative Biological Activities of Structurally Related Thiourea Derivatives

| Compound Class | Biological Activity | Key Findings |

| N-p-methylbenzoyl-N'-substituted thioureas | Antibacterial, Antifungal | Excellent activity against various bacterial and fungal strains. |

| Substituted phenylthiourea derivatives | Antioxidant | Significant radical scavenging activity in DPPH and ABTS assays. researchgate.net |

| Novel thiourea derivatives | Enzyme Inhibition | Inhibition of tyrosinase, cholinesterase, α-amylase, and α-glucosidase. researchgate.net |

| Phosphonate thiourea derivatives | Anticancer | IC50 values in the low micromolar range against several cancer cell lines. |

Structure-Activity Relationship (SAR) Investigations in Biological Contexts

The biological activity of thiourea derivatives is profoundly influenced by the nature of the substituents at the N and N' positions. The structure-activity relationship (SAR) provides a framework for understanding how modifications to the molecular structure of this compound could impact its biological effects.

The general structure of N,N'-disubstituted thioureas allows for systematic modifications to probe the SAR. For this compound, the key structural components are the 3-methylphenyl group (an aryl substituent) and the 1-phenylethyl group (an alkyl-aryl substituent).

Influence of the Aryl Substituent (3-Methylphenyl)

The nature and position of substituents on the phenyl ring are critical determinants of biological activity.

Electronic Effects: The methyl group at the meta-position of the phenyl ring in this compound is an electron-donating group. This can influence the electron density of the entire molecule, affecting its binding affinity to biological targets. In some series of thiourea derivatives, electron-donating groups have been shown to enhance certain biological activities, while in others, electron-withdrawing groups are favored.

Steric Effects: The position of the methyl group also has steric implications. The meta-position is less sterically hindered compared to the ortho-position, which can be advantageous for fitting into the active site of a target enzyme or receptor.

Lipophilicity: The methyl group increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can sometimes lead to decreased solubility and bioavailability.

Influence of the N'-Substituent (1-Phenylethyl)

The substituent on the other nitrogen atom also plays a pivotal role in defining the biological activity profile.

Bulk and Flexibility: The 1-phenylethyl group is a relatively bulky and chiral substituent. Its size and three-dimensional shape will significantly impact how the molecule interacts with its biological target. The presence of a chiral center means that the two enantiomers of this compound could exhibit different biological activities and potencies, a common phenomenon in pharmacology.

Aromatic Interaction: The phenyl ring within the 1-phenylethyl group can participate in π-π stacking or hydrophobic interactions with the target protein, which can contribute to the binding affinity.

Hydrogen Bonding: The N-H protons of the thiourea core are important hydrogen bond donors. The nature of the N and N' substituents can influence the acidity of these protons and their ability to form hydrogen bonds with amino acid residues in the active site of a target protein.

Table 2: General Structure-Activity Relationship Trends in N-Aryl-N'-Alkyl/Aryl Thioureas

| Structural Modification | General Impact on Biological Activity |

| Aryl Ring Substitution | |

| Electron-donating groups (e.g., -CH₃, -OCH₃) | Can enhance or decrease activity depending on the specific target. Often increases lipophilicity. |

| Electron-withdrawing groups (e.g., -Cl, -NO₂) | Often enhances antimicrobial and anticancer activities. |

| Position of substituent (ortho, meta, para) | Affects steric hindrance and electronic properties, leading to variations in activity. |

| N'-Substituent | |

| Aliphatic vs. Aromatic | The nature of this group significantly modulates the overall biological profile. |

| Size and Bulkiness | Larger, bulkier groups can either enhance binding through increased hydrophobic interactions or decrease activity due to steric hindrance. |

| Presence of Heterocycles | Often leads to enhanced and specific biological activities. |

Structure Activity Relationship Sar and Rational Design Principles

Influence of Substituent Nature and Position on Biological Potency and Selectivity

The biological activity of thiourea (B124793) derivatives can be significantly modulated by the substituents on their aromatic rings. mdpi.com The presence, type, and location of these functional groups influence the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. biointerfaceresearch.com

For 1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea, the key substituents are the methyl group on one phenyl ring and the phenylethyl group on the other side of the thiourea core.

Phenylethyl Group: The 1-phenylethyl group introduces a secondary phenyl ring and a chiral center. The stereochemistry of this group can have a significant effect on biological activity, as different stereoisomers may exhibit varying affinities for chiral biological targets like enzymes and receptors. nih.gov The additional phenyl ring provides another site for potential π-π stacking interactions with target proteins, which can enhance binding affinity. biointerfaceresearch.com The ethyl linker provides flexibility, allowing the phenyl group to adopt an optimal orientation within a binding pocket.

The table below summarizes the impact of different substituents on the biological activity of various thiourea derivatives, illustrating the general principles of SAR.

| Compound Class | Substituent | Position | Observed Effect on Activity |

| N-(phenylcarbamothioyl)benzamide Derivatives | 4-Chloro | para | Enhanced anticancer activity against T47D breast cancer cells. jppres.com |

| 1-Aryl-3-(pyridin-2-yl)thioureas | Trifluoromethyl | Not specified | Exhibited significant antitumor activity against MCF-7 and SkBR3 breast cancer cells. biointerfaceresearch.com |

| Benzothiazole (B30560) Thioureas | Methyl, Chloro | Not specified | More lipophilic substituents on the benzothiazole ring led to higher activity. nih.gov |

| (Thio)urea Derivatives | Electron-withdrawing groups | para | Beneficial for enhancing inhibitory activity against E. coli β-glucuronidase. nih.gov |

This table presents data for illustrative thiourea derivatives to demonstrate general SAR principles.

Impact of Core Skeleton and Linker Modifications on Activity

Modifications to the central thiourea skeleton and the linkers connecting the aryl groups are fundamental strategies in medicinal chemistry to fine-tune biological activity.

Thiourea Core: The thiourea core (-NH-C(S)-NH-) is a critical pharmacophore. The sulfur atom is a key feature, and its replacement with an oxygen atom to form a urea (B33335) derivative often results in a significant change in biological activity. In many cases, thiourea derivatives exhibit greater potency compared to their corresponding urea analogs. biointerfaceresearch.com This difference is attributed to the distinct electronic properties, hydrogen bonding capabilities, and metal-chelating potential of the thiocarbonyl group compared to the carbonyl group. semanticscholar.org The sulfur atom is larger and more polarizable than oxygen, which can lead to different and sometimes stronger interactions with biological targets.

Linker Modification: In this compound, the linker on one side is a direct bond from the phenyl ring to the nitrogen, while on the other side, it is a one-carbon (ethyl) chain. The length and flexibility of such linkers are crucial. Optimizing the alkyl chain is a key strategy in developing biologically active thioureas. biointerfaceresearch.com For example, in a study of ZKT1 derivatives, which are thiourea compounds with ethylene-like activity in plants, replacing a pyridinyl moiety with a phenyl moiety (ZKT17) increased activity, demonstrating the importance of the nature of the aromatic group attached. mdpi.com The flexibility of the 1-phenylethyl group in the title compound allows it to explore a larger conformational space, potentially leading to better accommodation in a receptor's binding site.

Rational Design Strategies for Optimizing Biological Efficacy

The development of potent and selective thiourea derivatives often relies on rational design strategies, which leverage an understanding of SAR and the structure of the biological target.

Structure-Based Design: When the three-dimensional structure of a target protein is known, molecular docking can be employed to predict how different thiourea derivatives will bind. nih.gov This in silico approach allows researchers to design new molecules with improved binding affinity and selectivity. For example, docking studies have been used to understand how thiourea derivatives interact with the hydrophobic pocket of proteins and form hydrogen bonds with key residues. biointerfaceresearch.com This strategy was used to develop novel inhibitors for prostate-specific membrane antigen (PSMA), where molecular docking predicted that substituting oxygen with sulfur (urea to thiourea) would yield high-affinity ligands. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. The switch between a urea and a thiourea core is a classic example of bioisosteric replacement. nih.gov This strategy can enhance target binding, improve metabolic stability, or alter solubility.

Library Synthesis: Synthesizing a library of related compounds with systematic variations in substituents and linkers is a common approach to explore the SAR of a chemical series. nih.gov By testing the biological activity of each compound in the library, researchers can identify the structural features that are most important for potency and selectivity, guiding the design of more optimized molecules.

In silico Prediction of Pharmacokinetic Profiles (e.g., ADMET analysis)

Before costly synthesis and in vitro testing, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Such in silico analyses are crucial for identifying candidates with favorable drug-like properties. researchgate.net

For thiourea derivatives, online tools like SwissADME and Pre-ADMET are frequently used to predict their pharmacokinetic profiles. biorxiv.orgbiotech-asia.org These predictions help to filter out compounds that are likely to fail in later stages of drug development due to poor bioavailability or toxicity. researchgate.net

General ADMET predictions for thiourea derivatives often show:

Absorption: Many thiourea derivatives are predicted to have good gastrointestinal absorption. jppres.combiorxiv.org

Distribution: Depending on their lipophilicity and other properties, some thiourea compounds are predicted to cross the blood-brain barrier (BBB), while others are not. biorxiv.orgnih.gov

Metabolism: Predictions can identify potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Toxicity: Potential for toxicities, such as hepatotoxicity, can be flagged for further investigation. researchgate.net

The table below shows a sample of predicted ADMET properties for various thiourea-based compounds from computational studies.

| Compound/Derivative Class | Predicted Property | Tool/Method | Finding |

| Thiourea derivatives (DSA-00, DSA-02, DSA-09) | Gastrointestinal (GI) Absorption | SwissADME | Predicted to have high GI absorption. biorxiv.org |

| Thiourea derivatives (DSA-00, DSA-02, DSA-09) | Blood-Brain Barrier (BBB) Permeation | SwissADME | Predicted to cross the BBB. biorxiv.org |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Pharmacokinetic Profile | SCFBio | Predicted good GI absorption, no BBB penetration, and no hepatotoxicity. jppres.com |

| BMPTU Thiourea Derivatives | Drug-Likeness | Lipinski's Rule of 5 | Confirmed potential for oral bioavailability. researchgate.net |

| BMPTU2 Derivative | Toxicity | ADMET Analysis | Showed potential for hepatotoxicity. researchgate.net |

| Chalcone-Thiourea Derivative | ADME Analysis | Swiss-ADME / Pre-ADMET | The ligand molecule showed good ADME analysis results. biotech-asia.org |

This table presents predicted data for illustrative thiourea derivatives to demonstrate the application of in silico ADMET analysis.

Thiourea Derivatives in Asymmetric Organocatalysis

Design and Synthesis of Chiral Bifunctional Thiourea (B124793) Organocatalysts

The development of chiral bifunctional thiourea organocatalysts has been a significant advancement in asymmetric catalysis. nih.gov These catalysts integrate a hydrogen-bond-donating thiourea moiety with a Brønsted or Lewis basic functional group, such as a primary, secondary, or tertiary amine, onto a single chiral scaffold. nih.govrsc.org This dual-functionality allows for the simultaneous activation of both the electrophile (via hydrogen bonding with the thiourea) and the nucleophile (via interaction with the basic site), leading to enhanced reactivity and stereoselectivity. rsc.org

A common strategy for the synthesis of these catalysts involves the reaction of a chiral amine with an appropriate isothiocyanate. nih.gov For instance, chiral diamines are frequently employed to introduce a stereocontrolling element and a basic amino group. nih.gov The general synthetic approach is outlined below:

General Synthesis of Chiral Bifunctional Thiourea Organocatalysts

| Step | Description | Reactants | Product |

| 1 | Formation of Isothiocyanate | Aryl or Alkyl Amine, Thiophosgene or equivalent | Isothiocyanate |

| 2 | Coupling Reaction | Chiral Diamine, Isothiocyanate | Chiral Bifunctional Thiourea Catalyst |

This modular synthesis allows for the straightforward preparation of a diverse library of catalysts with varying steric and electronic properties by modifying either the chiral diamine or the isothiocyanate precursor.

Applications in Enantioselective Organic Transformations

Chiral bifunctional thiourea organocatalysts have proven to be highly effective in a wide range of enantioselective reactions. Their ability to precisely control the three-dimensional arrangement of reactants in the transition state has led to the development of highly stereoselective methods for carbon-carbon bond formation.

The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, has been a major area of application for chiral thiourea catalysts. rsc.org These catalysts have been successfully employed in the addition of various nucleophiles, including 1,3-dicarbonyl compounds and ketones, to nitroalkenes. acs.orgorganic-chemistry.org

In a typical reaction, the thiourea moiety activates the nitroalkene by hydrogen bonding to the nitro group, while the basic amine group deprotonates the dicarbonyl compound to generate the nucleophilic enolate. organic-chemistry.org This dual activation brings the reactants into close proximity within a chiral environment, facilitating highly enantioselective and diastereoselective bond formation. organic-chemistry.org

Table 1: Representative Results for Thiourea-Catalyzed Michael Addition Reactions

| Catalyst Type | Nucleophile | Electrophile | Yield (%) | ee (%) |

| Primary Amine-Thiourea | Aromatic Ketones | Nitroolefins | High | up to 98 |

| Tertiary Amine-Thiourea | 1,3-Dicarbonyl Compounds | Nitroolefins | High | up to 93 |

ee = enantiomeric excess

The utility of this methodology has been demonstrated in the synthesis of biologically active compounds, such as the precursor to (R)-Phenibut. rsc.org

The Morita-Baylis-Hillman (MBH) reaction, which forms a carbon-carbon bond between an activated alkene and an aldehyde, is another important transformation catalyzed by chiral thiourea derivatives. acs.orgnih.gov In this context, bifunctional catalysts often combine a thiourea unit with a nucleophilic phosphine (B1218219) or a tertiary amine. rsc.org

The proposed mechanism involves the thiourea moiety activating the aldehyde through hydrogen bonding, thereby increasing its electrophilicity. nih.gov Concurrently, the nucleophilic component of the catalyst (e.g., a phosphine) adds to the activated alkene to form a zwitterionic intermediate, which then attacks the activated aldehyde. rsc.org The chiral scaffold of the catalyst directs this addition to afford the desired MBH adduct with high enantioselectivity. rsc.org

Table 2: Performance of Chiral Thiourea Catalysts in the Morita-Baylis-Hillman Reaction